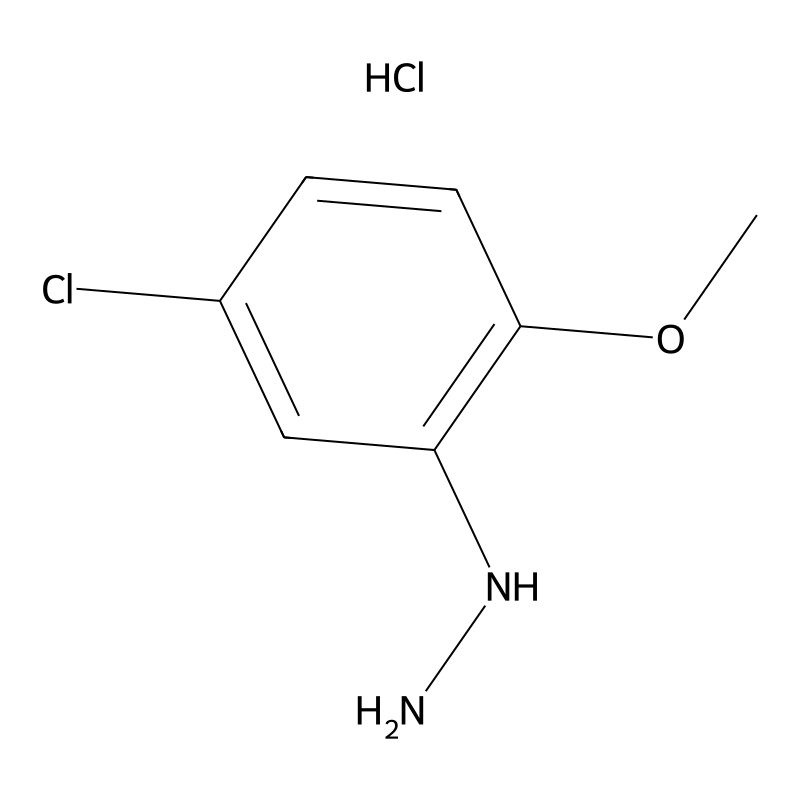

5-Chloro-2-methoxyphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-2-methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 209.07 g/mol. This compound is a derivative of phenylhydrazine, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its ability to participate in various

Currently, there is no scientific literature available on the mechanism of action of CMPH.

- Oxidation: The compound can undergo oxidation to produce azo compounds, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to form corresponding amine derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic substitution reactions .

In biological research, 5-Chloro-2-methoxyphenylhydrazine hydrochloride serves as a reagent for detecting and quantifying carbonyl compounds in biological samples. It reacts with carbonyl groups to form stable hydrazones, which can be analyzed using various spectroscopic techniques. This property makes it valuable in biochemical assays and studies related to carbonyl metabolism .

The synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride typically involves the following steps:

- Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and hydrazine hydrate.

- Reaction Conditions: The reaction is conducted in the presence of hydrochloric acid under reflux conditions to ensure complete conversion of reactants.

- Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified through recrystallization from an appropriate solvent .

In industrial settings, this synthesis process may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield .

5-Chloro-2-methoxyphenylhydrazine hydrochloride finds applications across various fields:

- Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized for detecting carbonyl compounds in biological samples.

- Industrial Uses: It plays a role in producing dyes, pigments, polymers, and specialty chemicals .

The interactions of 5-Chloro-2-methoxyphenylhydrazine hydrochloride are primarily focused on its reactivity with carbonyl compounds. The formation of hydrazones through this reaction allows for further modifications or analyses, which are crucial for understanding its role in both synthetic and biological contexts .

Several compounds share structural similarities with 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylhydrazine | Basic structure without substitutions | Used widely in organic synthesis |

| 4-Chloro-2-hydrazinoanisole hydrochloride | Chlorine substitution at the 4-position | Different substitution pattern affecting reactivity |

| 2-Hydrazinopyridine | Contains a pyridine ring instead of a phenyl ring | Exhibits different biological activities |

| 4-(Trifluoromethyl)phenylhydrazine | Trifluoromethyl group at position 4 | Enhanced lipophilicity affecting solubility |

Each of these compounds has unique properties that influence their reactivity and applications in organic chemistry and biological research. The presence of specific functional groups or substituents alters their chemical behavior, making them distinct from 5-Chloro-2-methoxyphenylhydrazine hydrochloride .